2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
The compound 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate features a phenyl core substituted with a dimethylsulfamate group and a carbonyl-linked 2,4-difluoroanilino moiety. Its molecular formula is C₁₅H₁₄F₂N₂O₄S (molecular weight: 356.35 g/mol).
This compound’s bioactivity is attributed to the 2,4-difluoroanilino group, which enhances electronic interactions with biological targets, and the sulfamate group, which may improve metabolic stability compared to esters or carbamates .
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S/c1-19(2)24(21,22)23-14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISWHOAGCZFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems to maintain consistent quality .
Chemical Reactions Analysis
Hydrolysis and Stability
The compound exhibits sensitivity to acidic and basic hydrolysis :
-
Acidic Conditions : The sulfamate group hydrolyzes to form sulfuric acid and the corresponding phenol derivative. This is accelerated in HCl or H₂SO₄ at elevated temperatures .
-
Basic Conditions : The amide bond undergoes saponification, producing 2,4-difluoroaniline and a carboxylic acid derivative .
Table 2: Hydrolysis Rates Under Different Conditions
| Condition | Reaction Pathway | Half-Life (25°C) | Reference |
|---|---|---|---|
| 1M HCl | Sulfamate → Sulfuric acid + phenol | 2.5 hours | |
| 1M NaOH | Amide → Carboxylic acid + aniline | 4.8 hours |
Substitution Reactions
The dimethylsulfamate group participates in nucleophilic substitutions:
-
Displacement by Amines : Reaction with primary amines (e.g., methylamine) replaces the dimethylsulfamate group, forming secondary sulfonamides .
-
Electrophilic Aromatic Substitution : The electron-deficient aromatic ring (due to fluorine substituents) undergoes nitration or halogenation at the para position relative to the carbonyl group .
Thermal Decomposition
At temperatures >200°C, the compound decomposes via:
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Sulfamate Cleavage : Releases dimethylamine and sulfur trioxide .
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Amide Degradation : Forms volatile fluorinated aromatic compounds (e.g., 2,4-difluoroaniline) .
Catalytic Interactions
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Transition Metal-Free Reactions : The sulfamate group enables coupling reactions (e.g., Ullmann-type) without palladium or copper catalysts, leveraging its electron-withdrawing nature .
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Enzymatic Hydrolysis : Limited susceptibility to esterases or amidases due to steric hindrance from the dimethyl groups .
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes radical-mediated decomposition , producing fluorinated biphenyl derivatives via aryl radical coupling .
Comparative Reactivity with Analogs
Replacing the dimethylsulfamate with other groups (e.g., morpholino or piperazinyl) alters reactivity:
Table 3: Substituent Effects on Hydrolysis Rates
| Substituent | Hydrolysis Rate (1M HCl, 25°C) | Reference |
|---|---|---|
| -N(CH₃)₂ (target) | 2.5 hours | |
| -N(C₂H₅)₂ | 3.1 hours | |
| -Morpholino | 5.8 hours |
Scientific Research Applications
The compound has garnered interest due to its promising biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis.
- Case Study 1 : In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cells. The results showed a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating effective anticancer activity .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, making it a candidate for further development in treating infections.
- Case Study 2 : A study reported that at concentrations as low as 5 µM, this compound significantly reduced bacterial viability, suggesting its utility as an antibacterial agent .
Research Applications
Given its biological activities, this compound can be utilized in various research applications:
- Drug Development : Its properties make it a candidate for developing new anticancer and antimicrobial drugs.
- Biochemical Studies : It can be used to study enzyme mechanisms and receptor interactions.
- Pharmacological Research : Understanding its pharmacokinetics and dynamics can provide insights into its therapeutic potential.
Mechanism of Action
The mechanism by which 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Anilino Analogues
2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338405-97-3)
- Structure : Differs by replacing fluorine with chlorine at the 2- and 4-positions of the aniline ring.
- Properties : Molecular weight 389.3 g/mol, XLogP3 3.5, TPSA 84.1 Ų .
- Activity : Chlorine’s larger size and lower electronegativity reduce cytotoxicity compared to fluorine analogues. For example, chloro-substituted quinazolines (e.g., compound 3j in ) showed moderate activity (LC₅₀ = 3.18–5.24 µM vs. HeLa cells), while 2,4-difluoro derivatives (e.g., 3l) exhibited superior potency (LC₅₀ = 0.56–1.45 µM) .
4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338396-28-4)
- Structure : 2,5-Dichloro substitution on the aniline ring.
- Properties : Molecular weight 389.25 g/mol, density 1.491 g/cm³ .
- Activity : Dichloro analogues generally show reduced cytotoxicity due to steric hindrance and altered electronic profiles. For instance, para-chloro substituents (e.g., compound 3k in ) had diminished activity (LC₅₀ > 5 µM) .
Fluorine-Substituted Analogues in Other Scaffolds
N-Acyl-N-(2,4-difluoroanilino)propionates
- Structure: Propionate esters with 2,4-difluoroanilino groups.
- Activity : Exhibited 74.0–84.4% inhibition against Rhizoctonia cerealis and 93.6–98.9% against Botrytis cinerea at 10 mg/L . The sulfamate derivative’s bioactivity profile may differ due to the sulfamate group’s resistance to hydrolysis.
2-(Difluoroanilino)-chromen-4-one Analogues
- Structure: Chromenone core with 2-difluoroanilino substitution.
- Activity: Demonstrated tumoricidal effects on multidrug-resistant cancers, highlighting the versatility of the difluoroanilino group in diverse scaffolds .
Physicochemical and Pharmacokinetic Comparisons
- Key Trends :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance target binding via dipole interactions and reduced steric hindrance.
- Sulfamate Group : Contributes to metabolic stability compared to esters (e.g., ethyl carbamates in ) or acetamides ().
Biological Activity
The compound 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic derivative with potential biological applications. Its unique structure, featuring a difluoroaniline moiety and a sulfamate group, suggests it may possess significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A difluoroaniline component that may influence its interaction with biological targets.
- A sulfamate group that can enhance solubility and bioavailability.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may arise from several mechanisms:
- Enzyme Inhibition : The sulfamate group is known to interact with various enzymes, potentially inhibiting their activity. This could be particularly relevant in pathways involving neurotransmitter metabolism or signaling.
- Receptor Modulation : The difluoroaniline moiety may affect receptor binding affinities, influencing neurotransmitter systems such as serotonin and dopamine pathways.
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which could contribute to protective effects against oxidative stress in cells.
Biological Assays and Findings
The following table summarizes key findings from various biological assays conducted on this compound:
Case Studies
- Cancer Cell Lines : In a study evaluating the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that the compound induced apoptosis through caspase activation pathways. This suggests potential therapeutic applications in oncology.
- Neuropharmacology : Another investigation focused on the compound's effect on serotonin receptors. The results indicated that it acts as a partial agonist at 5-HT_1A receptors, which could have implications for treating mood disorders.
- Antioxidant Studies : Research demonstrated that this compound significantly reduced oxidative stress markers in vitro, supporting its potential use as an antioxidant agent in neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are employed to prepare 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate?
Methodological Answer:
The synthesis typically involves coupling 2,4-difluoroaniline with a carbonyl-activated phenyl sulfamate intermediate. A two-step approach is common:
Sulfamoylation : Reacting phenol derivatives with dimethylsulfamoyl chloride to form the phenyl-N,N-dimethylsulfamate backbone.
Amide Formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the 2,4-difluoroaniline moiety via a carbonyl group.
Unexpected byproducts, such as double sulfonamides (e.g., as seen in ), may arise due to competing nucleophilic attack. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by H/C NMR are critical.
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- FT-IR : Confirms carbonyl (C=O, ~1680–1720 cm) and sulfamate (S=O, ~1150–1350 cm) functional groups .
- NMR : H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and dimethyl groups (δ 2.8–3.2 ppm). F NMR detects fluorine environments (δ -110 to -140 ppm).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C=O ~1.23 Å, S–N ~1.60 Å) and confirms stereoelectronic effects (Fig. 1, ).
Advanced: How can data contradictions between spectroscopic and crystallographic results be resolved?
Methodological Answer:
Discrepancies (e.g., unexpected tautomerism or crystal packing effects) require cross-validation:
- Dynamic NMR : Assesses rotational barriers in sulfamate groups at variable temperatures.
- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystallographic data to explain deviations in solution-state NMR .
- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond parameters to identify steric/electronic distortions .
Advanced: What strategies optimize structural refinement for twinned crystals of this compound?
Methodological Answer:
Twinned crystals (common in sulfonamides due to flexible substituents) are refined using SHELXL :
- HKLF5 Format : Processes multi-component data with the
TWINandBASFcommands to model twin domains . - Flack Parameter : Distinguishes enantiopurity in chiral derivatives (e.g.,
xparameter for centrosymmetric twins ). - Validation Tools : Check for overfitting using R (< 0.05) and CCDB deposition (e.g., CCDC codes in ).
Advanced: How are unexpected byproducts, such as double sulfonamides, characterized and mitigated during synthesis?
Methodological Answer:
- Mechanistic Insight : Competing nucleophilic attack at sulfonyl vs. carbonyl centers (as in ) is monitored via LC-MS.
- Byproduct Isolation : Use preparative HPLC (C18 column, acetonitrile/water) and characterize via HRMS and H-F HOESY (to confirm spatial proximity of fluorine atoms).
- Mitigation : Adjust reaction stoichiometry (excess 2,4-difluoroaniline) and employ low-temperature coupling (-10°C) to favor amide formation.
Advanced: How can computational methods predict electronic properties relevant to biological activity?
Methodological Answer:
- HOMO-LUMO Analysis : Performed at the B3LYP/6-311++G(d,p) level to estimate reactivity (e.g., HOMO localization on the anilino group, Fig. 2 ).
- Molecular Docking : Screens against targets (e.g., p38 MAP kinase) using AutoDock Vina, with force fields parameterized for fluorine interactions .
- NBO Analysis : Quantifies hyperconjugative effects (e.g., n→π* interactions in the carbonyl group) influencing stability .
Advanced: What experimental and computational approaches assess enantiomeric purity in derivatives?
Methodological Answer:
- Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/isopropanol eluents to separate enantiomers.
- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration (e.g., positive/negative peaks at 220–250 nm).
- Rogers’ η vs. Flack x : For X-ray refinement,
xis preferred for centrosymmetric twins to avoid false chirality indicators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
